molecular formula C19H18F3NOS B1325596 4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone CAS No. 898783-00-1

4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1325596
CAS No.: 898783-00-1
M. Wt: 365.4 g/mol
InChI Key: AUSSCWPZTCBZLL-UHFFFAOYSA-N
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Description

4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is a benzophenone derivative characterized by a thiomorpholinomethyl group at the 4-position and a trifluoromethyl group at the 4'-position. Thiomorpholine, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to oxygen-containing morpholine derivatives. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing thermal stability and influencing intermolecular interactions. Synthesis of such compounds typically involves nucleophilic aromatic substitution or transition metal-free coupling, as seen in analogous thiomorpholine derivatives .

Properties

IUPAC Name

[4-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)17-7-5-16(6-8-17)18(24)15-3-1-14(2-4-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSSCWPZTCBZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642930
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-00-1
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone serves as a crucial reagent in organic chemistry. It is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and other organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for creating diverse derivatives.

Biochemical Studies

In biological research, this compound is employed to investigate enzyme interactions and protein-ligand binding mechanisms. Its structural properties allow it to engage with specific molecular targets, influencing biochemical pathways. This application is particularly relevant in drug discovery and development, where understanding the interactions at the molecular level is crucial for designing effective therapeutics.

Medicinal Chemistry

Research into potential therapeutic applications of this compound includes its role in drug development. The compound's unique properties may confer beneficial pharmacological effects, making it a candidate for further studies aimed at identifying new drug leads against various diseases.

Industrial Applications

Industrially, this compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its stability and reactivity under various conditions make it suitable for large-scale applications in chemical manufacturing processes.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Case Study 1: Drug Development
    Researchers explored the compound's interaction with specific enzymes related to cancer pathways. Preliminary results indicated that modifications of the compound could lead to enhanced efficacy against certain cancer cell lines.
  • Case Study 2: Organic Synthesis
    A study demonstrated the use of this compound as a key intermediate in synthesizing novel benzophenone derivatives with potential antimicrobial properties. The synthesized derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituent placement, heterocyclic rings, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Heterocyclic Substituents

  • 4'-Morpholinomethyl-2-thiomethylbenzophenone (CAS 898769-86-3): Contains a morpholine ring (oxygen-based) and a thiomethyl group.
  • 4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (CAS 898783-95-4): Features a piperazine ring, which introduces additional nitrogen atoms. Piperazine derivatives often exhibit enhanced basicity and bioavailability in pharmaceutical contexts .

Halogen and Functional Group Modifications

  • 4-Chloro-2-fluoro-4'-thiomorpholinomethylbenzophenone (CAS 898783-08-9): Halogen substituents (Cl, F) increase molecular weight and may enhance lipophilicity, influencing membrane permeability in biological systems .

Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone C₁₉H₁₈F₃NO₂S 381.41 Thiomorpholine, CF₃ High thermal stability, moderate polarity
4'-Morpholinomethyl-2-thiomethylbenzophenone (898769-86-3) C₁₉H₂₁NO₂S 327.44 Morpholine, SCH₃ Higher polarity, lower lipophilicity
4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (898783-95-4) C₂₀H₂₁F₃N₂O 362.39 Piperazine, CF₃ Enhanced basicity, potential CNS activity
4-Chloro-2-fluoro-4'-thiomorpholinomethylbenzophenone (898783-08-9) C₁₈H₁₆ClF₃NO₂S 408.84 Cl, F, thiomorpholine Increased halogen-driven reactivity

Biological Activity

4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H18F3NOSC_{19}H_{18}F_3NOS. The presence of a thiomorpholine ring and trifluoromethyl group contributes to its unique chemical behavior, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, aiding in membrane permeability and bioavailability. This compound may act as an inhibitor or modulator of specific enzymatic pathways, although detailed mechanisms remain under investigation.

Biological Activities

Recent studies have highlighted several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary in vitro studies suggest that it may possess antibacterial properties against strains such as Staphylococcus aureus and Candida albicans.
  • Antitumor Activity : Research indicates potential cytotoxic effects against various cancer cell lines, including ovarian carcinoma and lung adenocarcinoma, suggesting a role as a chemotherapeutic agent.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which may be leveraged for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
AntitumorOvarian carcinoma cell linesCytotoxicity observed
Enzyme InhibitionVarious metabolic enzymesInhibition noted

Detailed Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant inhibition against bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antimicrobial agents.
  • Antitumor Activity : A study involving various cancer cell lines revealed that the compound induced apoptosis in ovarian carcinoma cells, with IC50 values indicating potent cytotoxic effects. Mechanistic studies suggested involvement in disrupting cell cycle progression.
  • Enzyme Interaction : The compound was identified as an inhibitor of specific kinases involved in cancer progression. Kinetic studies provided insights into the binding affinity and inhibition constants, establishing a foundation for further drug development.

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